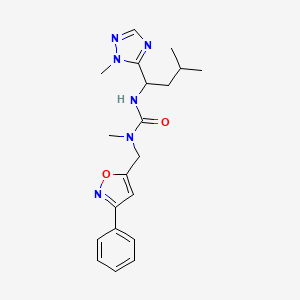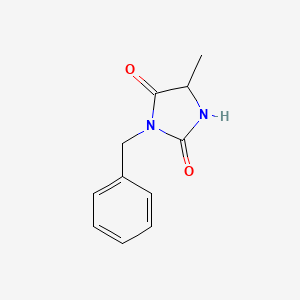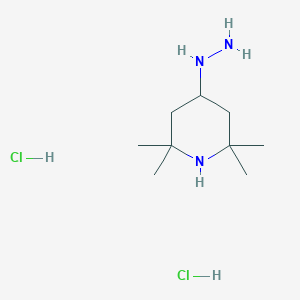
4-Hydrazinyl-2,2,6,6-tetramethylpiperidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of hydrazine and tetramethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride typically involves the reaction of 2,2,6,6-tetramethylpiperidine with hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride can be compared with other similar compounds, such as:
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Known for its use as a radical scavenger and antioxidant.
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of various derivatives, including the hydrazinyl compound.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with different functional groups and applications.
Each of these compounds has unique properties and applications, making 4-Hydrazinyl-2,2,6,6-tetramethylpiperidinedihydrochloride distinct in its specific uses and chemical behavior.
Properties
Molecular Formula |
C9H23Cl2N3 |
|---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C9H21N3.2ClH/c1-8(2)5-7(11-10)6-9(3,4)12-8;;/h7,11-12H,5-6,10H2,1-4H3;2*1H |
InChI Key |
OXBJTQGCYYABIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NN)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


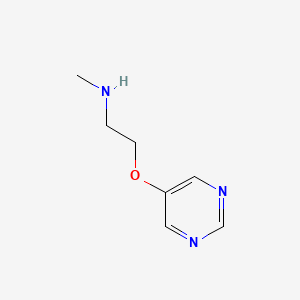

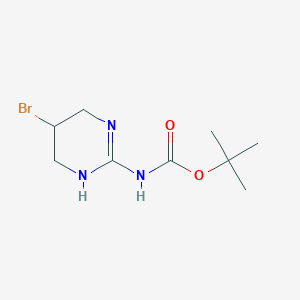

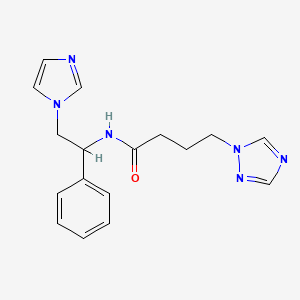

![Ethyl 5-(4-cyclohexylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15246475.png)
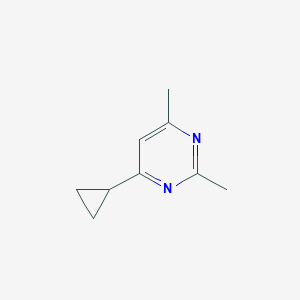
![4-Amino-3-cyano-[1,2,3]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B15246482.png)

